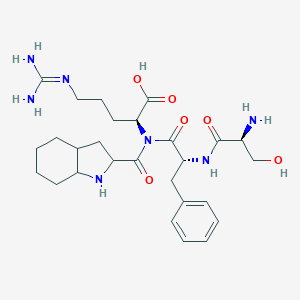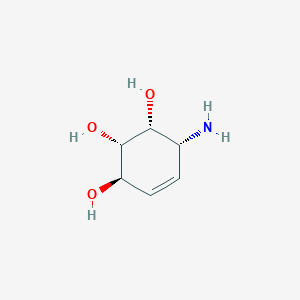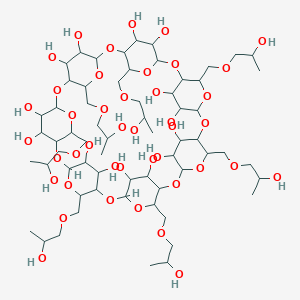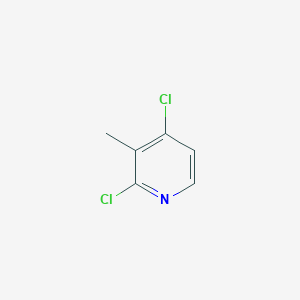
Diallyl N,N-diisopropylphosphoramidite
Übersicht
Beschreibung
Synthesis and Coordination Chemistry of N,N-Diallylbispidine
The synthesis of N,N-diallylbispidine involves revisiting the production of a specific bicyclic diamine and identifying previously undetected byproducts. The process includes isolation techniques such as prep-GC and column chromatography. The study further explores the coordination chemistry by forming complexes with various metals, such as nickel, palladium, and platinum, and characterizing them through X-ray crystallography. This research provides insights into the synthesis and potential applications of N,N-diallylbispidine in coordination chemistry .
Phosphitylating Agent for Phosphorylation of Hydroxy Amino Acids
N,N-diisopropyl-bis(4-chlorobenzyl) phosphoramidite is presented as a versatile phosphitylating agent, particularly effective for phosphorylating Boc-protected hydroxy amino acids. The study demonstrates the agent's ability to yield high-quality protected phosphopeptides, which are crucial in peptide synthesis. The Boc-group and phosphate 4-chlorobenzyl groups can be selectively removed, showcasing the agent's utility in the stepwise construction of complex molecules .
Reactions of Dimethylphosphoramidic Difluoride with Aminoalcohols
The reactions between dimethylphosphoramidic difluoride and trans-2-(N,N-dialkylamino)cycloalkanols in the presence of sulfur-containing nucleophiles are investigated. The study reveals the formation of various thiophosphates and phosphonothioates, with yields influenced by the pKa of the aminoalcohol. The research also includes an X-ray diffraction analysis of a specific dithiocarbamate, providing evidence for the proposed reaction mechanism involving aziridinium cations .
Oligonucleotide Synthesis Using Beta-Cyanoethyl-N,N-dialkylamino-/N-morpholino Phosphoramidite
This paper discusses the preparation of various 5'O-N-protected deoxynucleoside phosphoramidites and their application in oligodeoxynucleotide synthesis. The study emphasizes the stability of these compounds, making them suitable for automated DNA synthesis. The research also outlines a simplified process for deprotection and isolation of the final oligonucleotide product, which is a significant advancement in the field of nucleic acid chemistry .
Wissenschaftliche Forschungsanwendungen
-
- Application : Diallyl N,N-diisopropylphosphoramidite is used as a reagent in the phosphitylation of alcohols .
- Method : The specific method of application would depend on the particular alcohol being phosphitylated and the desired end product. Generally, the alcohol and Diallyl N,N-diisopropylphosphoramidite would be combined under controlled conditions to facilitate the reaction .
- Results : The outcome of this process is the formation of a phosphite ester, which can be further reacted to form a variety of other compounds .
-
Deallylation for the Synthesis of Nucleoside Phosphoramidite
- Application : Diallyl N,N-diisopropylphosphoramidite can be used in the deallylation process for the synthesis of nucleoside phosphoramidite .
- Method : The specific method would depend on the particular nucleoside being synthesized. Generally, the nucleoside and Diallyl N,N-diisopropylphosphoramidite would be combined under controlled conditions to facilitate the reaction .
- Results : The outcome of this process is the formation of a nucleoside phosphoramidite, which is a key intermediate in the synthesis of DNA and RNA .
-
Posphitylation and Stereoselective Pudovik Rearrangement
- Application : Diallyl N,N-diisopropylphosphoramidite can be used in reactions involving posphitylation and stereoselective Pudovik rearrangement .
- Method : The specific method would depend on the particular reactants and the desired end product. Generally, the reactants and Diallyl N,N-diisopropylphosphoramidite would be combined under controlled conditions to facilitate the reaction .
- Results : The outcome of this process is the formation of a new compound through the rearrangement of the original reactants .
-
Preparation of Peptide Substrates
- Application : Diallyl N,N-diisopropylphosphoramidite can be used in the preparation of peptide substrates .
- Method : The specific method would depend on the particular peptide being synthesized. Generally, the peptide and Diallyl N,N-diisopropylphosphoramidite would be combined under controlled conditions to facilitate the reaction .
- Results : The outcome of this process is the formation of a peptide substrate, which can be used in various biochemical studies .
-
Preparation of Rhodamine Dyes with Phosphorylated CH2OH Sites
- Application : Diallyl N,N-diisopropylphosphoramidite can be used in the preparation of rhodamine dyes with phosphorylated CH2OH sites .
- Method : The specific method would depend on the particular rhodamine dye being synthesized. Generally, the dye and Diallyl N,N-diisopropylphosphoramidite would be combined under controlled conditions to facilitate the reaction .
- Results : The outcome of this process is the formation of a rhodamine dye with a phosphorylated CH2OH site, which can be used in various chemical studies .
-
Synthesis of Pharmacologically Active Molecules
- Application : Diallyl N,N-diisopropylphosphoramidite can be used as a precursor in the synthesis of pharmacologically active molecules .
- Method : The specific method would depend on the particular molecule being synthesized. Generally, the molecule and Diallyl N,N-diisopropylphosphoramidite would be combined under controlled conditions to facilitate the reaction .
- Results : The outcome of this process is the formation of a pharmacologically active molecule, which can be used in various pharmacological studies .
-
Synthesis of Selective Orally Active S1P1 Agonists
- Application : Diallyl N,N-diisopropylphosphoramidite can be used as a precursor in the synthesis of selective orally active S1P1 agonists .
- Method : The specific method would depend on the particular molecule being synthesized. Generally, the molecule and Diallyl N,N-diisopropylphosphoramidite would be combined under controlled conditions to facilitate the reaction .
- Results : The outcome of this process is the formation of a pharmacologically active molecule, which can be used in various pharmacological studies .
-
Synthesis of Water-Soluble Prodrugs of Triazole CS-758 with Antifungal Activity
- Application : Diallyl N,N-diisopropylphosphoramidite can be used as a precursor in the synthesis of water-soluble prodrugs of triazole CS-758 with antifungal activity .
- Method : The specific method would depend on the particular molecule being synthesized. Generally, the molecule and Diallyl N,N-diisopropylphosphoramidite would be combined under controlled conditions to facilitate the reaction .
- Results : The outcome of this process is the formation of a pharmacologically active molecule, which can be used in various pharmacological studies .
-
Synthesis of Fostriecin Analogs as Antitumor Agents
- Application : Diallyl N,N-diisopropylphosphoramidite can be used as a precursor in the synthesis of fostriecin analogs as antitumor agents .
- Method : The specific method would depend on the particular molecule being synthesized. Generally, the molecule and Diallyl N,N-diisopropylphosphoramidite would be combined under controlled conditions to facilitate the reaction .
- Results : The outcome of this process is the formation of a pharmacologically active molecule, which can be used in various pharmacological studies .
Safety And Hazards
Diallyl N,N-diisopropylphosphoramidite is classified as a flammable liquid (Category 3), and it may cause skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation (Category 3) . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
N-bis(prop-2-enoxy)phosphanyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO2P/c1-7-9-14-16(15-10-8-2)13(11(3)4)12(5)6/h7-8,11-12H,1-2,9-10H2,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLCHHSGJTUNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCC=C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405573 | |
| Record name | Diallyl N,N-diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl N,N-diisopropylphosphoramidite | |
CAS RN |
126429-21-8 | |
| Record name | Diallyl N,N-diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl diisopropylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



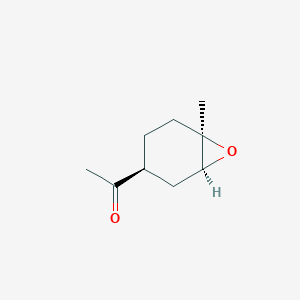
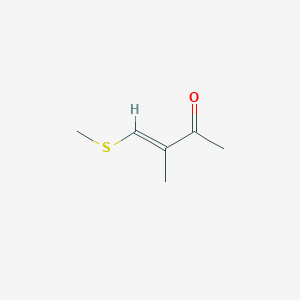
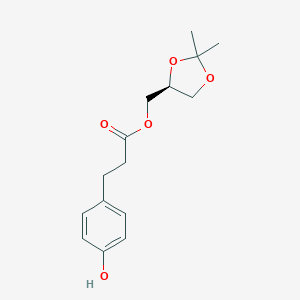
![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
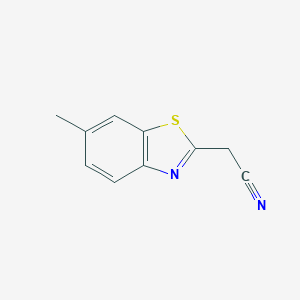

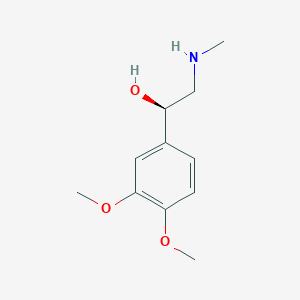
![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)
